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molecular formula C20H22O6 B8799368 Isobutylshikonin

Isobutylshikonin

Cat. No. B8799368
M. Wt: 358.4 g/mol
InChI Key: BVRYLTBIGIAADD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05696276

Procedure details

288 mg (1 mmole) of shikonin, 226 mg (1.1 mmole) of dicyclohexylcarbodiimide and 30 mg (0.25 mmole) of 4-dimethylaminopyridine were dissolved in 3 ml of dry dichloromethane. To the resulting solution was added 88 mg (1 mmole) of isobutanoic acid at 0° C. under nitrogen gas, and the mixture was stirred for 30 minutes and then at room temperature for further 3 hours. The resulting product was separated and purified according to the procedures as described in Example 1 to obtain 161 mg (Yield: 45%) of the title compound having the following structure as a red oil.
Quantity
288 mg
Type
reactant
Reaction Step One
Quantity
226 mg
Type
reactant
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
88 mg
Type
reactant
Reaction Step Two
Yield
45%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:21])=[CH:3][CH2:4][C@@H:5]([OH:20])[C:6]1[C:16](=[O:17])[C:15]2[C:14]([OH:18])=[CH:13][CH:12]=[C:11]([OH:19])[C:10]=2[C:8](=[O:9])[CH:7]=1.C1(N=C=NC2CCCCC2)CCCCC1.[C:37](O)(=[O:41])[CH:38]([CH3:40])[CH3:39]>CN(C)C1C=CN=CC=1.ClCCl>[C:37]([O:20][CH:5]([C:6]1[C:16](=[O:17])[C:15]2[C:10]([C:8](=[O:9])[CH:7]=1)=[C:11]([OH:19])[CH:12]=[CH:13][C:14]=2[OH:18])[CH2:4][CH:3]=[C:2]([CH3:21])[CH3:1])(=[O:41])[CH:38]([CH3:40])[CH3:39]

Inputs

Step One
Name
Quantity
288 mg
Type
reactant
Smiles
CC(=CC[C@H](C1=CC(=O)C=2C(=CC=C(C2C1=O)O)O)O)C
Name
Quantity
226 mg
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
30 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
88 mg
Type
reactant
Smiles
C(C(C)C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for further 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The resulting product was separated
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C(C)C)(=O)OC(CC=C(C)C)C=1C(C2=C(C=CC(=C2C(C1)=O)O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 161 mg
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 44.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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